Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various functional groups such as methyl, ethyl, and methylthio phenyl groups. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction mixture is often neutralized with sodium carbonate and extracted with chloroform . The intermediate compounds are then subjected to further reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways and can be used in studies related to cell signaling and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to modulation of signaling pathways. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but lacks the thiazole ring.
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: Contains a morpholine ring instead of the thiazole-pyrimidine structure.
Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]-2′,6′′-dicarboxylate: A more complex structure with additional fused rings.
Uniqueness
Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and fused ring structure. This uniqueness contributes to its distinct chemical reactivity and potential pharmacological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound exhibits a variety of biological activities due to its unique structural features and functional groups.
Structural Characteristics
The compound's structure includes:
- Thiazole and Pyrimidine Rings : These heterocyclic structures are known for their diverse pharmacological properties.
- Functional Groups : The presence of a methylthio group and an ethyl substituent significantly influences its biological activity.
The molecular formula is C18H22N2O3S, and its molecular weight is approximately 346.44 g/mol.
Biological Activities
Research indicates that compounds in the thiazolo[3,2-a]pyrimidine class exhibit various biological activities, including:
-
Anticancer Activity :
- Compounds with similar structures have shown effectiveness against various cancer cell lines. For instance, derivatives of thiazolo[3,2-a]pyrimidines have demonstrated significant cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cells, with IC50 values indicating potent activity .
- In vitro studies on related compounds have reported IC50 values as low as 6.2 μM against HCT-116 cells, suggesting potential for further development in cancer therapeutics .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The compound may interact with specific enzymes or receptors involved in cancer progression or inflammation.
- Its structural features allow it to modulate biological pathways effectively.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Biginelli Reaction : A three-component reaction involving aldehydes, β-keto esters, and urea or thiourea.
- Cyclization Reactions : These reactions help form the thiazole and pyrimidine rings integral to the compound's structure.
Case Studies and Experimental Data
Study | Cell Line | IC50 Value (µM) | Biological Activity |
---|---|---|---|
Study A | MCF-7 | 27.3 | Anticancer |
Study B | HCT-116 | 6.2 | Anticancer |
Study C | Pathogenic Bacteria | Variable | Antibacterial |
Properties
CAS No. |
618075-65-3 |
---|---|
Molecular Formula |
C18H20N2O3S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
methyl 2-ethyl-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N2O3S2/c1-5-13-16(21)20-15(11-6-8-12(24-4)9-7-11)14(17(22)23-3)10(2)19-18(20)25-13/h6-9,13,15H,5H2,1-4H3 |
InChI Key |
IDODLTLGPSXWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
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